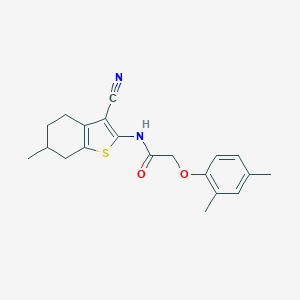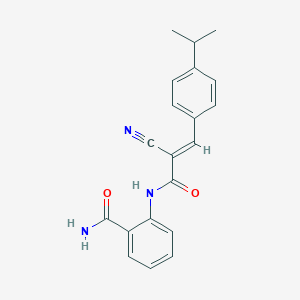![molecular formula C17H18ClN3O2S B255253 2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 5971-05-1](/img/structure/B255253.png)
2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it is believed to work by binding to specific receptors in the brain and inhibiting the reuptake of dopamine. This results in an increase in dopamine levels, which can have various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are still being studied. However, it has been shown to have an effect on the dopamine system, which can have various effects on the body, including changes in mood, motivation, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its unique mechanism of action, which can provide insights into the dopamine system and its effects on the body. However, one limitation is that the compound is still being studied, and its full range of effects and potential uses are not yet fully understood.
Orientations Futures
There are many potential future directions for the study of 2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is in the development of new treatments for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the compound may have potential as a cancer treatment, and further research is needed to explore this possibility. Other potential future directions include the study of the compound's effects on other neurotransmitter systems and its potential use in drug discovery.
Méthodes De Synthèse
The synthesis of 2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through a multi-step process. One method involves the reaction of 4-chloroaniline with 2-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the addition of N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide. The resulting intermediate is then reacted with methyl isocyanate to yield the final product.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential use in various scientific research applications. One area of interest is in the field of neuroscience, where this compound has been shown to have an effect on the dopamine system. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Numéro CAS |
5971-05-1 |
|---|---|
Nom du produit |
2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Formule moléculaire |
C17H18ClN3O2S |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O2S/c1-9-2-7-12-13(8-9)24-16(14(12)15(19)22)21-17(23)20-11-5-3-10(18)4-6-11/h3-6,9H,2,7-8H2,1H3,(H2,19,22)(H2,20,21,23) |
Clé InChI |
NBJRSHYWUWNHMK-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)


![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)
